
(3S,4S,5S)-3-Amino-5-(hydroxymethyl)-4-methyldihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S,5S)-3-Amino-5-(hydroxymethyl)-4-methyldihydrofuran-2(3H)-one is a chiral compound with a unique structure that includes an amino group, a hydroxymethyl group, and a methyl group attached to a dihydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S,5S)-3-Amino-5-(hydroxymethyl)-4-methyldihydrofuran-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as dihydrofuran derivatives.
Functional Group Introduction:
Chiral Resolution: The chiral centers are introduced through stereoselective reactions, often using chiral catalysts or auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, including alcohols and amines.
Substitution: The amino group can participate in substitution reactions to form amides, esters, and other functionalized derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Amides, esters.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology:
Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Metabolic Studies: Used in metabolic studies to understand its role in biological systems.
Medicine:
Drug Development: Explored as a potential lead compound in drug development for its unique structural features.
Pharmacokinetics: Studied for its pharmacokinetic properties and potential therapeutic applications.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agricultural chemicals.
Mécanisme D'action
The mechanism of action of (3S,4S,5S)-3-Amino-5-(hydroxymethyl)-4-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
(3S,4S,5S)-3-Amino-4-methyldihydrofuran-2(3H)-one: Lacks the hydroxymethyl group.
(3S,4S,5S)-3-Hydroxy-5-(hydroxymethyl)-4-methyldihydrofuran-2(3H)-one: Contains a hydroxy group instead of an amino group.
Uniqueness:
Structural Features: The presence of both an amino group and a hydroxymethyl group in the same molecule provides unique reactivity and potential for diverse chemical transformations.
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
(3S,4S,5S)-3-amino-5-(hydroxymethyl)-4-methyloxolan-2-one |
InChI |
InChI=1S/C6H11NO3/c1-3-4(2-8)10-6(9)5(3)7/h3-5,8H,2,7H2,1H3/t3-,4-,5+/m1/s1 |
Clé InChI |
QEXHWBBFAYIAIZ-WDCZJNDASA-N |
SMILES isomérique |
C[C@@H]1[C@H](OC(=O)[C@H]1N)CO |
SMILES canonique |
CC1C(OC(=O)C1N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


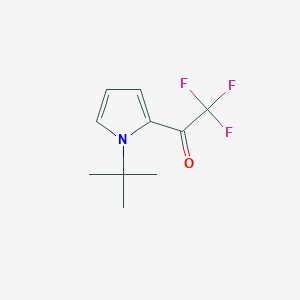
![2-(Furan-3-yl)benzo[d]thiazole](/img/structure/B12855693.png)
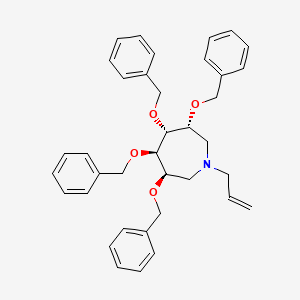
![5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12855702.png)
![6-(7-(2-((S)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]iMidazole](/img/structure/B12855708.png)
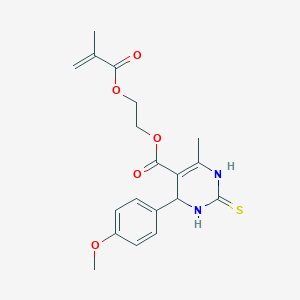
![cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B12855715.png)
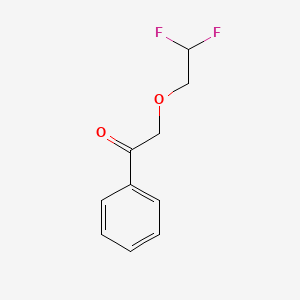
![2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B12855725.png)
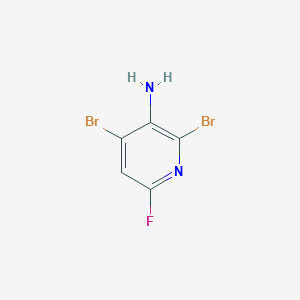
![2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12855739.png)
![[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-5-(2-chloroethyl)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B12855740.png)
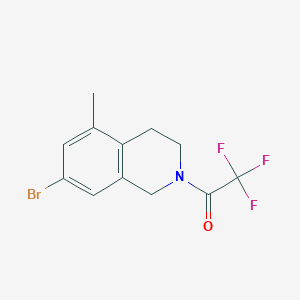
![4-(Benzyloxy)-4'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855754.png)
